molecular formula C9H14N2S B055893 2-(4-Methylthiophen-2-YL)piperazine CAS No. 111760-41-9

2-(4-Methylthiophen-2-YL)piperazine

Cat. No.: B055893
CAS No.: 111760-41-9
M. Wt: 182.29 g/mol
InChI Key: CWAZTOCAIPIJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylthiophen-2-YL)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-methylthiophen-2-yl group. Piperazine derivatives are widely studied due to their pharmacological versatility, including antimicrobial, anticancer, and receptor-modulating activities . The methylthiophenyl substituent introduces sulfur into the structure, which may enhance binding to biological targets via hydrophobic or π-π interactions.

Properties

CAS No.

111760-41-9

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-(4-methylthiophen-2-yl)piperazine

InChI

InChI=1S/C9H14N2S/c1-7-4-9(12-6-7)8-5-10-2-3-11-8/h4,6,8,10-11H,2-3,5H2,1H3

InChI Key

CWAZTOCAIPIJSJ-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C2CNCCN2

Canonical SMILES

CC1=CSC(=C1)C2CNCCN2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

The substituent’s position and electronic nature significantly influence solubility and pKa:

  • Direct attachment vs. spacers: Piperazine derivatives with substituents directly attached (e.g., N-phenylpiperazine) exhibit lower solubility (<20 µM) due to reduced polarity.
  • pKa trends : Electron-donating groups (e.g., methylthiophenyl) raise the pKa of piperazine nitrogens. Compounds with ethylene spacers have pKa ~6–7, while direct attachment lowers pKa to ≤3.8 .

Table 2: Solubility and pKa of Piperazine Derivatives

Compound Structure Spacer Solubility (µM) pKa Reference
N-Phenylpiperazine None <20 ≤3.8
Ethylene-spaced piperazine –CH₂CH₂– 60–80 6–7
Methylene-spaced piperazine –CH₂– 80 ~5.0
Environmental and Metabolic Stability
  • Oxidative degradation: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated oxidation, leading to dealkylation and hydroxylation (). The methylthiophenyl group in 2-(4-Methylthiophen-2-YL)piperazine may confer greater stability due to sulfur’s electron-donating effects .
  • Metabolic inactivation : Cytochrome P450 2D6 is inactivated by imidazole-piperazines via apoprotein adduction (). Structural analogs with bulkier substituents may resist metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.